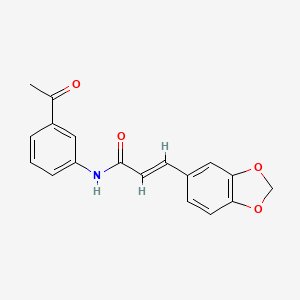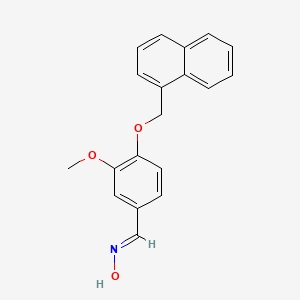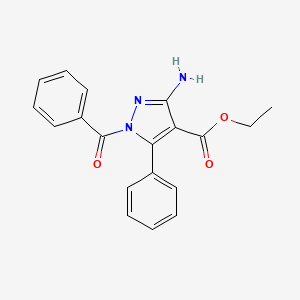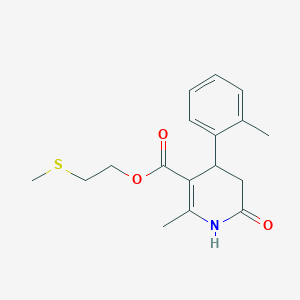
N-(3-acetylphenyl)-3-(1,3-benzodioxol-5-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar acrylamide compounds involves multi-step reactions, starting from the formation of an intermediate amine or acetonitrile derivative, followed by reactions with acryloyl chloride or other acylating agents under controlled conditions. For instance, a study by Barım and Akman (2019) detailed the synthesis of a novel acrylamide monomer through a two-step process, starting with the reaction of 1-chloroacetone with 2-hydroxy-benzonitrile, followed by acylation with acryloyl chloride (Barım & Akman, 2019).
Molecular Structure Analysis
The molecular structure and properties of acrylamide derivatives are often determined using spectroscopic techniques and quantum chemical calculations. For example, the NABA monomer's structure was elucidated using UV-Vis, FT-IR, and 1H NMR spectroscopy, supported by DFT method calculations, revealing insights into its vibrational, nuclear magnetic resonance, and electronic properties (Barım & Akman, 2019).
Chemical Reactions and Properties
Acrylamide derivatives exhibit various chemical reactions, including cyclization and polymerization, depending on their functional groups and reaction conditions. For instance, the controlled radical polymerization of acrylamide containing the l-phenylalanine moiety via RAFT demonstrates the versatility of acrylamides in polymer science, producing polymers with controlled molecular weight and low polydispersity (Mori, Sutoh, & Endo, 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
N-(3-acetylphenyl)-3-(1,3-benzodioxol-5-yl)acrylamide and its derivatives have been synthesized and evaluated for their biological properties. Research has shown that certain derivatives exhibit significant antitumor activity against cell lines like HepG2 and MCF-7. These findings highlight the potential of these compounds in cancer research and treatment (Fahim & Shalaby, 2019).
Acrylamide Metabolism and Hemoglobin Adduct Formation
Studies on acrylamide, a related compound, have provided insights into its metabolism and the formation of hemoglobin adducts in humans. This research is crucial for understanding the biological implications of exposure to acrylamide and related compounds (Fennell et al., 2005).
Environmental Fate and Neurotoxicity of Acrylamide
Research on acrylamide, which shares structural similarities with N-(3-acetylphenyl)-3-(1,3-benzodioxol-5-yl)acrylamide, has investigated its environmental fate and neurotoxic effects. This information is crucial for assessing the risks associated with the use and disposal of acrylamide and its derivatives (Smith & Oehme, 1991).
Molecular Docking Studies
The compound's derivatives have been the subject of molecular docking studies to evaluate potential interactions with biological targets. These studies are essential for drug discovery and understanding the molecular basis of their biological activities (Bressi et al., 2010).
Polymerization and Material Science Applications
The acrylamide derivatives have been used in the synthesis of polymers, demonstrating their potential in material science. Controlled radical polymerization techniques have been applied to create polymers with specific properties, which could be useful in various industrial applications (Mori et al., 2005).
Eigenschaften
IUPAC Name |
(E)-N-(3-acetylphenyl)-3-(1,3-benzodioxol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-12(20)14-3-2-4-15(10-14)19-18(21)8-6-13-5-7-16-17(9-13)23-11-22-16/h2-10H,11H2,1H3,(H,19,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRJAARBADTKDG-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-acetylphenyl)-3-(1,3-benzodioxol-5-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide](/img/structure/B5544613.png)

![4-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5544622.png)
![8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5544638.png)

![N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5544651.png)
![3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544660.png)


![4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5544683.png)
![4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5544688.png)
![N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B5544699.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidine](/img/structure/B5544707.png)